7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one
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Overview
Description
7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.
Preparation Methods
The synthesis of 7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable thioamide with an α-haloketone in the presence of a base can lead to the formation of the desired imidazo[2,1-b][1,3]thiazine scaffold . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism by which 7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of key biological processes . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
When compared to other similar compounds, 7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one stands out due to its unique combination of nitrogen and sulfur atoms within its heterocyclic structure. Similar compounds include other members of the imidazo[2,1-b][1,3]thiazine family, such as benzo[d]imidazo[2,1-b]thiazole derivatives . These compounds share some structural similarities but may exhibit different biological activities and applications .
Properties
CAS No. |
20620-10-4 |
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Molecular Formula |
C7H8N2OS |
Molecular Weight |
168.22 g/mol |
IUPAC Name |
7-methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazin-5-one |
InChI |
InChI=1S/C7H8N2OS/c1-5-4-6(10)9-3-2-8-7(9)11-5/h4H,2-3H2,1H3 |
InChI Key |
ZGZCSNRCXIWDDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2CCN=C2S1 |
Origin of Product |
United States |
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